
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is a chemical compound that belongs to the class of oxazolium salts It is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazolium ring, with a perchlorate anion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with methyl acrylate to form an intermediate, which is then cyclized to produce the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The oxazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxazolium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolium salts, oxazolones, and dihydro derivatives
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolium-based compounds and as a catalyst in certain reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxazolium intermediates.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The oxazolium ring can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds or the modulation of biological pathways, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4,5-dihydro-1,2-oxazol-2-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
5-Methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate: Lacks the tert-butyl group, affecting its reactivity and properties.
2-tert-Butyl-5-methyl-1,2-oxazolium bromide: Similar structure but with a bromide anion.
Uniqueness
2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is unique due to the combination of the tert-butyl and methyl groups on the oxazolium ring, along with the perchlorate anion. This combination imparts specific reactivity and stability characteristics, making it suitable for specialized applications in synthesis and research.
Propiedades
Número CAS |
60581-94-4 |
|---|---|
Fórmula molecular |
C8H16ClNO5 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
2-tert-butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C8H16NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h6-7H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
YCVNASXBHHXAOO-UHFFFAOYSA-M |
SMILES canónico |
CC1CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




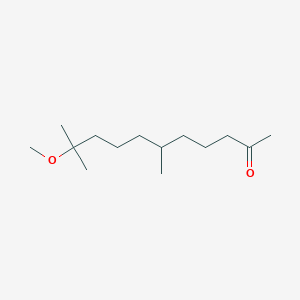
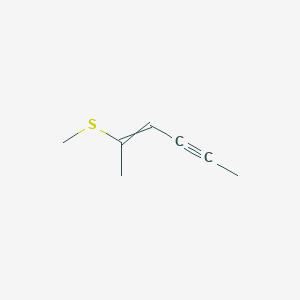
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
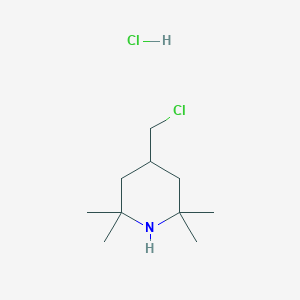
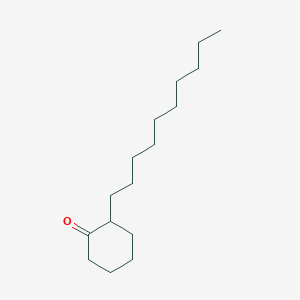

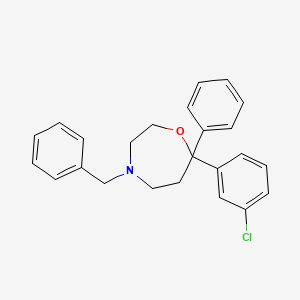
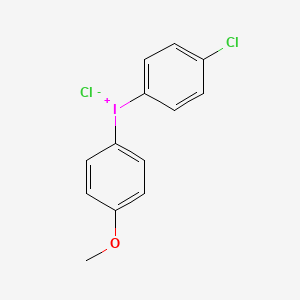
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
